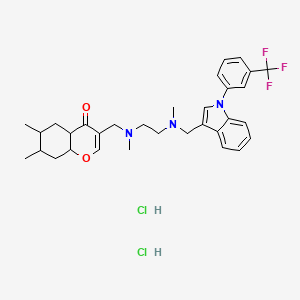

SPD304Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SPD304Hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various research studies due to its unique properties.

Mechanism of Action

Target of Action

SPD304Hydrochloride, also known as E98784, primarily targets Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It plays a crucial role in a variety of cellular activities, including cell survival, proliferation, differentiation, and death .

Mode of Action

SPD304Hydrochloride acts as a selective inhibitor of TNF-α . It promotes the dissociation of TNF trimers, thereby blocking the interaction between TNF and its receptor . Specifically, SPD304Hydrochloride has an IC50 of 22 µM for inhibiting in vitro TNF receptor 1 (TNFR1) binding to TNF-α .

Biochemical Pathways

By inhibiting the interaction between TNF-α and its receptor, SPD304Hydrochloride can potentially disrupt the downstream effects of TNF-α, which include inflammation and apoptosis .

Pharmacokinetics

They influence how the compound is absorbed and distributed within the body, how it is metabolized, and how the waste products are excreted .

Result of Action

The molecular and cellular effects of SPD304Hydrochloride’s action primarily involve the inhibition of TNF-α activity . This inhibition can potentially lead to a decrease in inflammation and apoptosis, which are typically induced by TNF-α . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of SPD304Hydrochloride Additionally, the compound’s interaction with its biological targets can be influenced by various cellular and extracellular environmental factors.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using SPD304Hydrochloride in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to study the role of these channels in neuronal signaling without affecting other ion channels. However, one of the limitations of using SPD304Hydrochloride is its potential toxicity, which can limit its use in certain experiments.

Future Directions

For research include studying its potential use in chronic pain management, its effects on other ion channels and neurotransmitters, and developing more specific and less toxic analogs.

Synthesis Methods

SPD304Hydrochloride is a synthetic compound that is synthesized through a multi-step process. The first step involves the reaction of 4-(4-fluorophenyl)-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline with hydrazine hydrate to form 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline. This compound is then reacted with thionyl chloride to form 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-3-thionyl chloride. The final step involves the reaction of 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-3-thionyl chloride with sodium hydroxide to form SPD304Hydrochloride.

Scientific Research Applications

SPD304Hydrochloride has been used in various scientific research studies. One of its primary applications is in the field of neuroscience, where it has been used to study the role of ion channels in neuronal signaling. It has also been used in studies related to pain management, where it has been shown to have analgesic effects.

properties

IUPAC Name |

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,16,19-22,28,30H,12-15,17-18H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTHKUOPIXHQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Cl2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SPD304Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)

![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)

![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)